4-[2-(3,5-Dihydroxyphenyl)ethenyl]phenyl hydrogen sulfate
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Description
4-[2-(3,5-Dihydroxyphenyl)ethenyl]phenyl hydrogen sulfate, also known as this compound, is a useful research compound. Its molecular formula is C14H12O6S and its molecular weight is 308.304. The purity is usually 95%.
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Mechanism of Action
Target of Action
Resveratrol-4’-O-sulfate, a metabolite of resveratrol, has been shown to interact with several targets. It has been reported to inhibit both COX and QR2 enzymes . The compound also interacts with the UDP-glucuronosyltransferase (UGT) family of enzymes, which catalyzes the glucuronidation of resveratrol .
Mode of Action
Resveratrol-4’-O-sulfate interacts with its targets, leading to various cellular changes. For instance, it can inhibit the COX and QR2 enzymes . Furthermore, it can be transformed back into resveratrol in human colorectal cells , which then exerts its own effects, such as anti-inflammatory and antioxidant activities .
Biochemical Pathways
Resveratrol-4’-O-sulfate is involved in several biochemical pathways. It is produced by the sulfation of resveratrol, primarily by the SULT1A2 enzyme . Once inside the cell, it can be hydrolyzed back into resveratrol . Resveratrol itself has been shown to affect various pathways, including the p38 mitogen-activated protein kinase (MAPK) pathway , and the AMP-activated protein kinase (AMPK) pathway .
Pharmacokinetics
Resveratrol-4’-O-sulfate exhibits specific pharmacokinetic properties. It is absorbed orally but has low bioavailability . It can be regenerated into resveratrol in the body, which accounts for about 2% of the total resveratrol species present in plasma . The compound and its major conjugates account for 40 to 55% of the dose in urine, indicating a high extent of absorption .
Result of Action
The action of resveratrol-4’-O-sulfate leads to various molecular and cellular effects. It has been shown to induce autophagy and senescence in human cancer cells . These effects are thought to be due to the regeneration of resveratrol, which has potent anti-inflammatory and antioxidant properties .
Action Environment
The action of resveratrol-4’-O-sulfate can be influenced by various environmental factors. For instance, the extent of cellular uptake of the compound is dependent on specific membrane transporters . Moreover, the compound’s action can be influenced by the presence of sulfatase inhibitors, which reduce intracellular resveratrol .
Properties
IUPAC Name |
[4-[2-(3,5-dihydroxyphenyl)ethenyl]phenyl] hydrogen sulfate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O6S/c15-12-7-11(8-13(16)9-12)2-1-10-3-5-14(6-4-10)20-21(17,18)19/h1-9,15-16H,(H,17,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTTWDFKZULRPN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)OS(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50700260 |
Source
|
Record name | 4-[2-(3,5-Dihydroxyphenyl)ethenyl]phenyl hydrogen sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50700260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
858187-19-6 |
Source
|
Record name | 4-[2-(3,5-Dihydroxyphenyl)ethenyl]phenyl hydrogen sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50700260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.